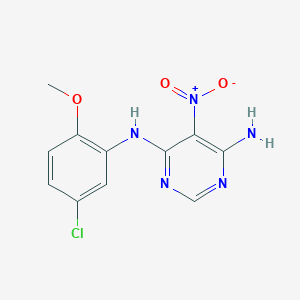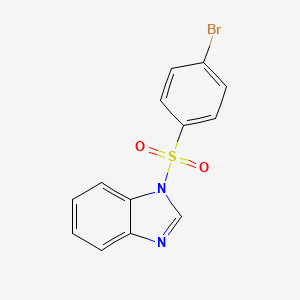![molecular formula C14H19ClN2O3 B2546214 4-[(4-Acetylpiperazin-1-yl)methyl]benzoic acid hydrochloride CAS No. 1211327-33-1](/img/structure/B2546214.png)
4-[(4-Acetylpiperazin-1-yl)methyl]benzoic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related piperidine and piperazine derivatives is well-documented. For instance, a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives were synthesized and evaluated for their anti-acetylcholinesterase activity . The synthesis involved the introduction of bulky moieties and substituents at the nitrogen atom of benzamide, which significantly enhanced the activity. Similarly, the synthesis of 4-substituted-(1-benzylpiperazin-2-yl)methanols from the methyl ester of (S)-serine is described, involving diastereomeric oxazolidine derivatives as key intermediates . These methods could potentially be adapted for the synthesis of 4-[(4-Acetylpiperazin-1-yl)methyl]benzoic acid hydrochloride by incorporating the appropriate acetyl and benzoic acid functionalities.
Molecular Structure Analysis
The molecular structure of piperazine derivatives is crucial for their biological activity. The presence of a benzyl group and the basic quality of the nitrogen atom in the piperidine ring are important for the activity of these compounds . The molecular structure of 4-[(4-Acetylpiperazin-1-yl)methyl]benzoic acid hydrochloride would likely include similar features, such as a piperazine ring with an acetyl group and a benzoic acid moiety, which could influence its reactivity and interaction with biological targets.
Chemical Reactions Analysis
The chemical reactivity of piperazine derivatives can be complex. For example, the oxidation of 1,4-dibenzylpiperazine and its derivatives with RuO4 leads to various oxygenated products, including benzoic acid . This suggests that the piperazine ring and its substituents are susceptible to oxidative conditions, which could be relevant for the stability and reactivity of 4-[(4-Acetylpiperazin-1-yl)methyl]benzoic acid hydrochloride.
Physical and Chemical Properties Analysis
While the physical and chemical properties of 4-[(4-Acetylpiperazin-1-yl)methyl]benzoic acid hydrochloride are not directly reported, related compounds provide some context. The solubility, melting point, and stability of these compounds can be influenced by the substituents on the piperazine ring and the presence of benzoic acid and acetyl groups . These properties are important for the compound's application and handling in a laboratory or industrial setting.
Applications De Recherche Scientifique
Co-crystallisation and Polymorphism
Research on co-crystallisation involving benzoic acid derivatives, including those related to 4-[(4-Acetylpiperazin-1-yl)methyl]benzoic acid hydrochloride, has shown significant advancements in understanding stoichiometric variants, polymorphism, and twinning in crystal structures. These studies have implications for pharmaceutical formulation and the design of materials with specific physical properties (Skovsgaard & Bond, 2009).
Nootropic Agents
Derivatives of 4-[(4-Acetylpiperazin-1-yl)methyl]benzoic acid hydrochloride have been synthesized and tested for nootropic activity, contributing to the development of potential treatments for cognitive disorders. This research underscores the therapeutic potential of such compounds in enhancing cognitive function (Valenta, Urban, Taimr, & Polívka, 1994).
Synthesis Optimization
The optimized synthesis of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride, a compound closely related to 4-[(4-Acetylpiperazin-1-yl)methyl]benzoic acid hydrochloride, highlights advancements in chemical synthesis techniques. This research offers insights into improving yield and purity for pharmaceutical applications (Xiao-qin, 2010).
Anti-Acetylcholinesterase Activity
Studies on piperidine derivatives, including those structurally related to 4-[(4-Acetylpiperazin-1-yl)methyl]benzoic acid hydrochloride, have demonstrated potent anti-acetylcholinesterase activity. Such findings are critical for developing new treatments for diseases characterized by cholinergic system impairments, like Alzheimer's disease (Sugimoto et al., 1990).
Safety and Hazards
Propriétés
IUPAC Name |
4-[(4-acetylpiperazin-1-yl)methyl]benzoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3.ClH/c1-11(17)16-8-6-15(7-9-16)10-12-2-4-13(5-3-12)14(18)19;/h2-5H,6-10H2,1H3,(H,18,19);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSWVQYVQSHIBDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)CC2=CC=C(C=C2)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-Acetylpiperazin-1-yl)methyl]benzoic acid hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[4-amino-5-[(4-methoxyphenyl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(2-fluorophenyl)acetamide](/img/structure/B2546132.png)
![N-(2-ethoxyphenyl)-3-oxo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2546135.png)
![N-(2-oxo-2-((pyrazolo[1,5-a]pyridin-3-ylmethyl)amino)ethyl)benzamide](/img/structure/B2546136.png)
![1-Benzhydryl-3-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)urea](/img/structure/B2546138.png)
![4-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]-N-methylbenzamide hydrochloride](/img/structure/B2546141.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1-propylindol-3-yl)sulfonylacetamide](/img/structure/B2546142.png)



![5-({[(Cyclohexylamino)carbonyl]oxy}ethanimidoyl)-4-methyl-2-phenyl-1,3-thiazole](/img/structure/B2546147.png)



![5-[(Dimethylamino)sulfonyl]-2-morpholin-4-ylbenzoic acid](/img/structure/B2546154.png)